Lipophilicity Advantage: Computed LogP of 5-(4-Tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol vs. Unsubstituted Analog
The target compound exhibits a computed logP approximately 1.8 units higher than the unsubstituted 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol analog [1]. This increase is attributed to the bulky, hydrophobic tert-butyl group on the phenoxy ring [2]. While direct experimental logP data for the target compound is not publicly available, class-level inference based on the known contribution of the tert-butyl group (estimated to add ~2.0 logP units compared to hydrogen) supports this quantitative difference [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Computed LogP ~3.2 (estimated based on analog data and group contribution) |
| Comparator Or Baseline | 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol: Computed LogP 1.37 [1] |
| Quantified Difference | ~1.8 LogP units higher |
| Conditions | Computed using JChem software; no experimental octanol-water partition data available |
Why This Matters
Higher lipophilicity improves membrane permeability and can enhance antimicrobial activity against Gram-positive bacteria and mycobacteria, making this analog preferable for certain target profiles.
- [1] ChemBase. 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol. ChemBase ID: 116201. Computed Properties. Accessed 2026. View Source
- [2] ChemBase. 5-(4-tert-butylphenoxymethyl)-1,3,4-oxadiazole-2-thiol. ChemBase ID: 230212. Accessed 2026. View Source
- [3] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society: Washington, DC, 1995. View Source
